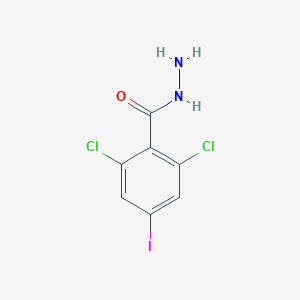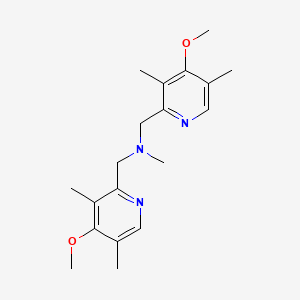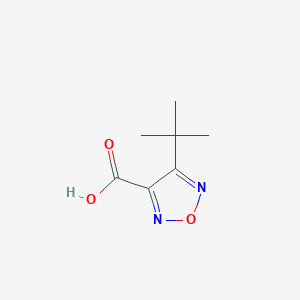
Methyl 2-oxoheptanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-oxoheptanoate is an organic compound with the molecular formula C8H14O3. It is a methyl ester derivative of 2-oxoheptanoic acid. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry. It is a colorless liquid with a characteristic odor and is used as an intermediate in the synthesis of various chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl 2-oxoheptanoate can be synthesized through several methods. One common method involves the reaction of 2-oxoheptanoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may include steps such as distillation to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 2-oxoheptanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: 2-oxoheptanoic acid.
Reduction: 2-hydroxyheptanoate.
Substitution: Various substituted esters or amides.
Applications De Recherche Scientifique
Methyl 2-oxoheptanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development and pharmaceutical research.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of methyl 2-oxoheptanoate involves its interaction with various molecular targets. In biological systems, it may act as a substrate for enzymes involved in metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Methyl 6-oxoheptanoate: Another methyl ester with similar properties but different structural configuration.
Methyl 2-oxopentanoate: A shorter chain analog with distinct chemical behavior.
Uniqueness: Methyl 2-oxoheptanoate is unique due to its specific chain length and functional groups, which confer distinct reactivity and applications compared to its analogs. Its versatility in undergoing various chemical reactions makes it a valuable compound in both research and industrial settings.
Propriétés
Formule moléculaire |
C8H14O3 |
|---|---|
Poids moléculaire |
158.19 g/mol |
Nom IUPAC |
methyl 2-oxoheptanoate |
InChI |
InChI=1S/C8H14O3/c1-3-4-5-6-7(9)8(10)11-2/h3-6H2,1-2H3 |
Clé InChI |
KKHXXRRGPXSDIJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(=O)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-Butyl 7-amino-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13661562.png)



![4,6-Dibromo-3-(bromomethyl)pyrazolo[1,5-a]pyridine](/img/structure/B13661579.png)
![(5-Bromopyrazolo[1,5-a]pyridin-3-yl)methanol](/img/structure/B13661580.png)






